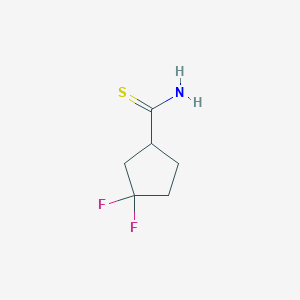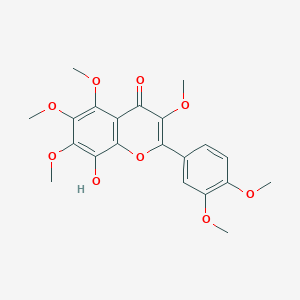
8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone is a polymethoxyflavone (PMF) isolated from the pericarpium of citrus fruits, particularly from the peel of Citrus reticulata . This compound belongs to the flavonoid family, which is known for its diverse biological activities and potential health benefits.
Mechanism of Action
Target of Action
8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone is a polymethoxyflavone (PMF) isolated from pericarpium citri reticulatae
Mode of Action
It is known that polymethoxyflavones (pmfs), including this compound, have various biological activities, including anti-inflammatory and anti-cancer effects .
Biochemical Pathways
For example, some PMFs have been shown to induce the expression of brain-derived neurotrophic factor (BDNF) through the cAMP/ERK/CREB signaling pathway .
Result of Action
It is known that pmfs, including this compound, have various biological activities, including anti-inflammatory and anti-cancer effects .
Action Environment
It is known that the activity of many compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone typically involves the methylation of flavonoid precursors. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the peels of citrus fruits. The extraction process includes solvent extraction followed by purification techniques like column chromatography to isolate the desired polymethoxyflavone .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonoid.
Substitution: Common substitution reactions involve the replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Use of reagents like acetic anhydride for acetylation or benzoyl chloride for benzoylation.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroflavonoids.
Substitution: Formation of acetylated or benzoylated derivatives.
Scientific Research Applications
8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of polymethoxyflavones.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular diseases.
Industry: Utilized in the development of natural health products and supplements
Comparison with Similar Compounds
3,5,6,7,8,3’,4’-Heptamethoxyflavone: Another polymethoxyflavone with similar biological activities but differs in the number of methoxy groups.
5-Hydroxy-3,6,7,8,3’,4’-hexamethoxyflavone: Similar structure but with an additional hydroxyl group at the 5-position.
Uniqueness: 8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct biological activities and potential therapeutic benefits .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-19(27-4)14(22)13-17(30-16)15(23)20(28-5)21(29-6)18(13)26-3/h7-9,23H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLYUURCCQYFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(isopropylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2831212.png)
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-chlorobenzamide hydrochloride](/img/structure/B2831214.png)
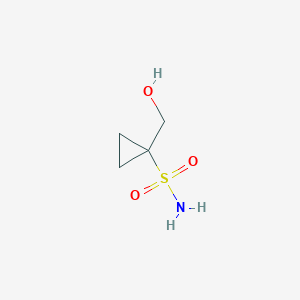
![5-benzyl-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2831217.png)
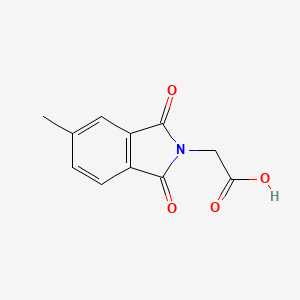
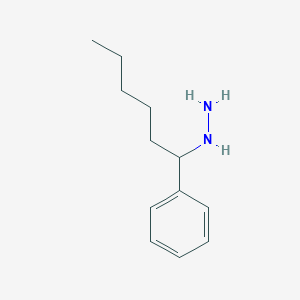
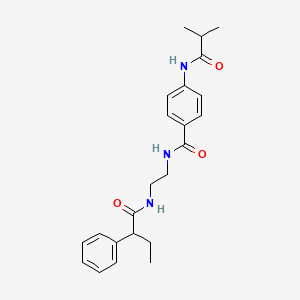

methanone](/img/structure/B2831228.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2831229.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2831232.png)
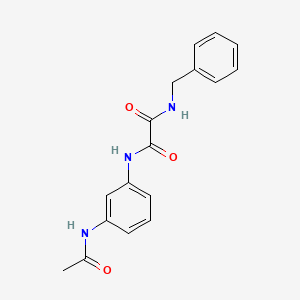
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2831234.png)
